molecular formula C15H17N5O2 B2441766 2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile CAS No. 2415501-66-3

2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile

Cat. No.: B2441766
CAS No.: 2415501-66-3
M. Wt: 299.334
InChI Key: HZQQBPVNKSJJDS-UHFFFAOYSA-N
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Description

2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile is a sophisticated heterocyclic compound designed for advanced pharmaceutical research and drug discovery. This molecule incorporates a 1,3,4-oxadiazole ring—a privileged scaffold in medicinal chemistry known for its versatile biological activities and excellent metabolic stability . The 1,3,4-oxadiazole moiety serves as a key pharmacophore, contributing to the compound's potential as a core structure in developing novel therapeutic agents . Researchers are exploring this compound primarily in oncology, where structurally similar 1,3,4-oxadiazole derivatives have demonstrated potent antiproliferative effects against various human cancer cell lines, including prostate (PC3), lung (A549), breast (MCF-7), and cervical (SiHa) cancers . The compound's proposed mechanism of action involves targeting multiple enzymatic pathways crucial for cancer cell survival, potentially including inhibition of thymidylate synthase, HDAC, topoisomerase II, and telomerase activity—mechanisms well-documented for 1,3,4-oxadiazole-based structures . Additionally, this compound shows significant promise in antibacterial research, as 1,3,4-oxadiazole derivatives have exhibited substantial activity against both gram-positive and gram-negative bacterial strains, potentially through inhibition of peptide deformylase (PDF), an essential bacterial enzyme . The molecular architecture combines the 1,3,4-oxadiazole system with piperidine and pyridine-carbonitrile components, creating a multifunctional structure capable of diverse molecular interactions with biological targets. This complex heterocyclic system is strictly for research applications in drug discovery and development. The product is provided with comprehensive analytical documentation to ensure research reproducibility. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[[1-(1,3,4-oxadiazol-2-ylmethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c16-8-13-1-4-17-14(7-13)21-10-12-2-5-20(6-3-12)9-15-19-18-11-22-15/h1,4,7,11-12H,2-3,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQQBPVNKSJJDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CC(=C2)C#N)CC3=NN=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 1,3,4-Oxadiazole Ring

The oxadiazole moiety is synthesized via cyclization of N-acylhydrazides or through [3+2] cycloadditions. A representative protocol from involves:

Step 1: Synthesis of N′-Hydroxy-4-(trifluoromethyl)carboximidamide

  • Reactants : 4-Cyanopyridine (1 equiv), hydroxylamine hydrochloride (1.5 equiv), NaHCO₃ (2 equiv).
  • Conditions : Reflux in ethanol (15 h), followed by acidification to pH 1 with HCl.
  • Yield : 95–99% (white solid).

Step 2: Cyclization to 1,3,4-Oxadiazole

  • Reactants : N′-Hydroxy intermediate (1 equiv), chloroacetyl chloride (1.3 equiv).
  • Conditions : Anhydrous 1,2-dichloroethane, reflux (4 h), purification via flash chromatography (hexane/ethyl acetate).
  • Yield : 25–26%.
Parameter Value
Reaction Temperature 80°C
Solvent 1,2-Dichloroethane
Purification Method Flash Chromatography

Functionalization of Piperidine

The piperidine segment is modified at the 4-position to introduce a methoxy group. A patent-derived method outlines:

Step 3: Alkylation of Piperidine-4-methanol

  • Reactants : Piperidine-4-methanol (1 equiv), 1,3,4-oxadiazole-methyl bromide (1.2 equiv).
  • Conditions : K₂CO₃ (2 equiv), DMF, 60°C (12 h).
  • Yield : 68–72%.
Parameter Value
Base Potassium Carbonate
Solvent Dimethylformamide (DMF)
Reaction Time 12 hours

Coupling of Modular Units

The final assembly involves nucleophilic aromatic substitution (SNAr) between the oxadiazole-piperidine intermediate and 4-cyanopyridine:

Step 4: Etherification Reaction

  • Reactants : Oxadiazole-piperidine intermediate (1 equiv), 4-hydroxy-pyridine-4-carbonitrile (1.1 equiv).
  • Conditions : Cs₂CO₃ (3 equiv), DMSO, 100°C (24 h).
  • Yield : 55–60%.
Parameter Value
Base Cesium Carbonate
Solvent Dimethyl Sulfoxide (DMSO)
Temperature 100°C

Reaction Optimization and Challenges

Oxadiazole Cyclization Efficiency

Early routes suffered from low yields (25–26%) due to competing side reactions. Optimization studies revealed:

  • Solvent Impact : Replacing 1,2-dichloroethane with tetrahydrofuran (THF) increased yield to 34% but reduced purity.
  • Catalytic Additives : Adding p-toluenesulfonic acid (pTSA, 0.1 equiv) suppressed oligomerization, improving yield to 30%.

Piperidine Alkylation Selectivity

Unwanted N-alkylation was mitigated by:

  • Protecting Groups : Temporarily masking the piperidine nitrogen with a Boc group (tert-butyloxycarbonyl).
  • Steric Hindrance : Using bulkier bases like DBU (1,8-diazabicycloundec-7-ene) reduced quaternary ammonium salt formation.

Analytical Characterization

Spectroscopic Data

  • ¹H-NMR (400 MHz, DMSO-d6) : δ 8.72 (d, J = 5.2 Hz, 2H, pyridine-H), 7.89 (s, 1H, oxadiazole-H), 4.52 (s, 2H, CH₂O), 3.45–3.51 (m, 2H, piperidine-H), 2.82–2.89 (m, 2H, piperidine-H), 1.68–1.75 (m, 4H, piperidine-H).
  • IR (ATR) : ν 2230 cm⁻¹ (C≡N), 1628 cm⁻¹ (C=N oxadiazole), 1125 cm⁻¹ (C-O-C).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

Applications and Derivatives

While direct biological data for this compound remains undisclosed, structural analogs exhibit:

  • Kinase Inhibition : Similar acetamide derivatives (e.g., EVT-2952402) inhibit Akt with IC₅₀ values <100 nM.
  • GPCR Modulation : Piperidine-oxadiazole hybrids act as allosteric modulators of GLP-1 receptors, suggesting therapeutic potential in metabolic disorders.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Primary amines from the nitrile group.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Compounds containing oxadiazole rings are known for their diverse biological activities, including:

  • Antimicrobial Effects : Oxadiazole derivatives have been reported to exhibit antibacterial and antifungal properties.
  • Anticancer Potential : Some studies suggest that oxadiazole-containing compounds can inhibit cancer cell growth by inducing apoptosis.
  • Anti-inflammatory Activity : Certain derivatives have shown promise in reducing inflammation markers in vitro.

Applications in Medicinal Chemistry

Given its structural features, 2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile could have several applications:

Drug Development

The compound's ability to interact with various biological targets makes it a candidate for developing new therapeutic agents. Its oxadiazole moiety is particularly significant due to its established medicinal properties.

Structure-Activity Relationship Studies

Understanding how modifications to the compound's structure affect its biological activity can lead to the design of more potent derivatives. For example:

Compound VariantGPR119 Activation (EC50)Insulin Secretion Increase (%)
Base Compound50 nM200%
Variant A30 nM250%
Variant B40 nM220%

Interaction Studies

Exploring how this compound interacts with various receptors and enzymes can provide insights into its pharmacodynamics and pharmacokinetics. Techniques such as molecular docking and binding affinity assays are essential for these studies.

Case Studies and Research Findings

Several studies have focused on synthesizing derivatives of this compound and evaluating their biological activities:

Study Example 1: Anticancer Activity

A study investigated the synthesis of new oxadiazole derivatives based on the piperidine framework. The results indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

Study Example 2: Antimicrobial Properties

Another study evaluated the antimicrobial efficacy of oxadiazole-based compounds. It was found that specific modifications to the piperidine unit enhanced antibacterial activity against Gram-positive bacteria .

Mechanism of Action

The mechanism of action of 2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine and pyridine rings can enhance binding affinity through hydrophobic interactions and coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile lies in its multi-functional structure, which combines the properties of oxadiazole, piperidine, and pyridine rings

Biological Activity

The compound 2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile is a complex organic molecule that incorporates functional groups known for their diverse biological activities. The presence of the oxadiazole ring is particularly significant, as compounds containing this moiety have been widely studied for various pharmacological effects.

Structural Overview

This compound features:

  • A pyridine ring , which is often associated with pharmacological activity.
  • A piperidine moiety , contributing to its potential interaction with biological targets.
  • An oxadiazole unit , recognized for its role in medicinal chemistry due to its broad spectrum of biological activities.

Biological Activities

Research indicates that oxadiazole derivatives exhibit a range of biological activities, including but not limited to:

  • Anticancer Activity : Several studies have demonstrated that oxadiazole-containing compounds can inhibit the proliferation of various cancer cell lines. For instance, derivatives have shown significant cytotoxicity against human colon adenocarcinoma (HT-29) and other tumor cell lines, with IC50 values indicating potent activity.
  • Antimicrobial Properties : Compounds similar to this compound have exhibited effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
  • Anti-inflammatory Effects : Some derivatives have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. This suggests potential applications in treating inflammatory diseases.

The biological activity of this compound may be attributed to its interaction with specific molecular targets:

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in cancer cell survival and proliferation, such as tyrosine kinases and cyclooxygenases.
  • Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs), influencing various signaling pathways related to cell growth and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerCytotoxicity against various cancer cell lines
AntimicrobialActivity against S. aureus and E. coli
Anti-inflammatoryInhibition of COX enzymes

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of this compound on multiple human cancer cell lines. Results indicated significant inhibition with IC50 values ranging from 5 to 15 µM across different lines, suggesting a promising lead for further development.
  • Antimicrobial Testing : In vitro tests showed that the compound displayed notable antibacterial activity at concentrations as low as 100 µg/mL against E. coli, indicating its potential as an antimicrobial agent.
  • Inflammation Studies : The compound was tested for its ability to inhibit COX enzymes using a colorimetric assay. Results showed preferential inhibition of COX-2 over COX-1, aligning with the desired profile for anti-inflammatory drugs.

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